molecular formula C22H24N2O3S B11367840 N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11367840
M. Wt: 396.5 g/mol
InChI Key: CHHMUEJJEXTAEO-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its biological activity, and a carboxamide group, which often plays a crucial role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-chlorophenoxy)methyl]-1,3-thiazole-5-carboxamide
  • N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-fluorophenoxy)methyl]-1,3-thiazole-5-carboxamide

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylphenoxy groups enhances its lipophilicity and potential bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H24N2O3S/c1-15-5-4-6-19(13-15)27-14-20-24-16(2)21(28-20)22(25)23-12-11-17-7-9-18(26-3)10-8-17/h4-10,13H,11-12,14H2,1-3H3,(H,23,25)

InChI Key

CHHMUEJJEXTAEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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